molecular formula C19H14BrFN2O3 B4706959 (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B4706959
M. Wt: 417.2 g/mol
InChI Key: BIXYEOHHBGGQHO-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-prop-2-enoxybenzaldehyde and 4-fluorophenylhydrazine.

    Condensation Reaction: The aldehyde group of 5-bromo-2-prop-2-enoxybenzaldehyde reacts with 4-fluorophenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazolidine-3,5-dione ring structure.

    Isomerization: The final step involves isomerization to obtain the (4Z)-configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Scale-up processes may also include continuous flow synthesis and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions may involve the replacement of bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Nucleophiles like sodium azide (NaN3) and organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It may bind to certain receptors, influencing biological pathways.

Medicine

    Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
  • (4Z)-4-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromo and fluoro groups, as well as the prop-2-enoxy moiety, may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O3/c1-2-9-26-17-8-3-13(20)10-12(17)11-16-18(24)22-23(19(16)25)15-6-4-14(21)5-7-15/h2-8,10-11H,1,9H2,(H,22,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYEOHHBGGQHO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

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